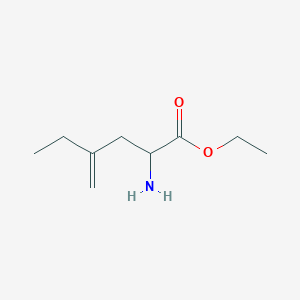

Ethyl 2-amino-4-methylenehexanoate

Descripción

Ethyl 2-amino-4-methylenehexanoate is an ester derivative featuring an amino group at the second carbon and a methylene group at the fourth position of a hexanoate backbone. This compound has been historically cataloged as a research chemical, though its commercial availability has been discontinued, as noted in supplier databases .

Propiedades

Fórmula molecular |

C9H17NO2 |

|---|---|

Peso molecular |

171.24 g/mol |

Nombre IUPAC |

ethyl 2-amino-4-methylidenehexanoate |

InChI |

InChI=1S/C9H17NO2/c1-4-7(3)6-8(10)9(11)12-5-2/h8H,3-6,10H2,1-2H3 |

Clave InChI |

LVSRLPCEPPWODP-UHFFFAOYSA-N |

SMILES canónico |

CCC(=C)CC(C(=O)OCC)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-methylenehexanoate typically involves the reaction of ethyl 2-bromo-4-methylenehexanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-amino-4-methylenehexanoate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Purification steps, such as distillation or crystallization, are employed to isolate the desired product from reaction by-products and impurities.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-amino-4-methylenehexanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to a wide range of substituted hexanoate derivatives.

Aplicaciones Científicas De Investigación

Ethyl 2-amino-4-methylenehexanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mecanismo De Acción

The mechanism of action of Ethyl 2-amino-4-methylenehexanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The methylene group may participate in covalent bonding or other interactions, affecting the compound’s overall activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Ethyl 2-amino-4-methylenehexanoate and related compounds:

Key Comparative Insights

Reactivity and Stability

- However, its discontinued status suggests stability or storage challenges .

- 2-Amino-4-methylhexane carbonate: The carbonate group is labile, dissociating into CO₂, water, and the free amine at room temperature . This property is exploited for controlled release in inhalants.

- Ethyl 3-amino-3-(3-nitrophenyl)propanoate HCl: The nitro group enhances electron-withdrawing effects, possibly accelerating ester hydrolysis. The HCl salt improves solubility but may limit compatibility with non-polar matrices .

Solubility and Physicochemical Properties

- Ethyl 2-amino-4-methylenehexanoate: Predicted low water solubility due to the ethyl ester and hydrophobic methylene group.

- 2-Amino-4-methylhexane carbonate: Higher aqueous solubility post-dissociation, critical for inhalant formulations .

- Ethyl 3-amino-3-(3-nitrophenyl)propanoate HCl: Enhanced solubility in polar solvents due to the HCl salt, though nitro group introduces toxicity concerns .

Stability Under Ambient Conditions

- Carbonates (e.g., 2-amino-4-methylhexane carbonate) exhibit time-dependent degradation, whereas esters like Ethyl 2-amino-4-methylenehexanoate may hydrolyze under acidic/basic conditions .

Actividad Biológica

Ethyl 2-amino-4-methylenehexanoate, with the molecular formula C9H17NO2, has emerged as a compound of interest in various biological research fields. This article explores its biological activity, mechanisms of action, and relevant findings from scientific literature.

Chemical Structure and Properties

Ethyl 2-amino-4-methylenehexanoate features an amine group and an ester functional group, which are critical for its reactivity and biological interactions. The compound can undergo several chemical transformations, including:

- Oxidation : The primary amine can be oxidized to form imines or nitriles.

- Reduction : The ester can be reduced to an alcohol.

- Substitution : The amine can participate in nucleophilic substitution reactions, forming amides or other derivatives.

These properties enable the compound to interact with various biomolecules, potentially influencing metabolic pathways and cellular functions .

Biological Activities

Research indicates that Ethyl 2-amino-4-methylenehexanoate exhibits several biological activities:

1. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Its potential as a candidate for developing new antimicrobial agents is being explored .

2. Therapeutic Applications

Ongoing research is investigating its role as a building block in drug development. The compound's structure allows for modifications that could enhance pharmacological profiles, making it a valuable component in synthesizing therapeutic agents .

3. Enzyme Interactions

The compound may interact with various enzymes, influencing metabolic processes essential for cellular function. These interactions could have implications for understanding metabolic disorders or developing enzyme inhibitors .

The mechanism of action of Ethyl 2-amino-4-methylenehexanoate involves its interaction with specific molecular targets within biological systems. The primary amine group facilitates hydrogen bonding and ionic interactions with biomolecules, potentially altering their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol that may engage in further biochemical pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of Ethyl 2-amino-4-methylenehexanoate, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Difference | Notable Activity |

|---|---|---|

| Ethyl 2-amino-4-methylpentanoate | One less carbon in chain | Potentially lower activity |

| Ethyl 2-amino-4-methylheptanoate | One more carbon in chain | Potentially higher lipophilicity |

| Ethyl 2-amino-3-methylhexanoate | Methyl group on different carbon | Varies in enzyme interaction |

These comparisons highlight how slight structural variations can influence biological activity and applications .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Ethyl 2-amino-4-methylenehexanoate against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Research Finding: Drug Development

In a recent investigation, researchers synthesized derivatives of Ethyl 2-amino-4-methylenehexanoate to assess their pharmacological profiles. Some derivatives exhibited enhanced activity against specific targets, indicating the compound's versatility in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.